molecular formula C12H16O2 B167500 1-(4-Methoxyphenyl)pentan-1-one CAS No. 1671-76-7

1-(4-Methoxyphenyl)pentan-1-one

Cat. No.: B167500
CAS No.: 1671-76-7
M. Wt: 192.25 g/mol
InChI Key: HNHLNYCFOLMJHR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H16O2 . It is characterized by a pentan-1-one chain attached to a 4-methoxyphenyl group, giving the molecule both aromatic and ketone functionalities. The compound has a molecular weight of 192.26 g/mol and is identified by the CAS Number corresponding to CID 74283. Key chemical identifiers include the SMILES notation CCCCC(=O)C1=CC=C(C=C1)OC and the InChIKey HNHLNYCFOLMJHR-UHFFFAOYSA-N , which facilitates precise chemical structure verification and database searching. This compound serves as a valuable synthetic intermediate and building block in organic chemistry research, particularly in the development of more complex molecular architectures. Its structural features make it potentially useful in materials science, medicinal chemistry, and chemical biology for probe and precursor development. Researchers utilize this ketone derivative in studying reaction mechanisms, developing new synthetic methodologies, and investigating structure-activity relationships. This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified researchers in appropriately equipped laboratories following all applicable safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)pentan-1-one
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InChI

InChI=1S/C12H16O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3
Source PubChem
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InChI Key

HNHLNYCFOLMJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID70168227
Record name 1-(4-Methoxyphenyl)pentan-1-one
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Molecular Weight

192.25 g/mol
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CAS No.

1671-76-7
Record name Butyl 4-methoxyphenyl ketone
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Record name 1-(4-Methoxyphenyl)pentan-1-one
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Record name 1-(4-Methoxyphenyl)pentan-1-one
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Record name 1-(4-methoxyphenyl)pentan-1-one
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Record name 1-(4-METHOXYPHENYL)PENTAN-1-ONE
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Contemporary Significance of Aryl Alkyl Ketones in Synthetic Chemistry

Aryl alkyl ketones are a class of organic compounds that feature a carbonyl group bonded to both an aromatic ring and an alkyl group. ncats.io These structures are of paramount importance in synthetic chemistry, serving as crucial intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and fragrances. ncats.io The presence of both aryl and alkyl substituents on the carbonyl group provides multiple sites for chemical modification, allowing for diverse and complex molecular elaborations.

The synthesis of aryl alkyl ketones is most classically achieved through the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ncats.io This method allows for the direct introduction of the acyl group onto the aromatic ring. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have also been developed to afford these valuable motifs.

The 4 Methoxyphenyl Moiety: Electronic Properties and Synthetic Utility

The 4-methoxyphenyl (B3050149) group, also known as the p-anisyl group, plays a crucial role in dictating the chemical behavior of 1-(4-Methoxyphenyl)pentan-1-one. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the aromatic pi-system. This electron donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions.

This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. Furthermore, the electron-donating nature of the 4-methoxyphenyl group influences the reactivity of the adjacent carbonyl group. By increasing the electron density on the carbonyl carbon through the aromatic system, it can modulate its electrophilicity, which is a key factor in nucleophilic addition reactions.

Fundamental Reactivity Considerations of the Pentan 1 One Framework

Classical Acylation and Alkylation Routes

Traditional methods for the formation of aryl ketones, including this compound, have heavily relied on well-established reactions such as Friedel-Crafts acylation and the use of organometallic reagents with nitriles. These techniques, while foundational, often necessitate stoichiometric amounts of reagents and can have limitations regarding substrate scope and functional group tolerance. lookchem.com

Friedel-Crafts Acylation Approaches to Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. tamu.edudepaul.edu In the context of synthesizing this compound, this would involve the reaction of anisole (B1667542) with an appropriate acylating agent, such as valeryl chloride or valeric anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chemijournal.comtamu.edu

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. depaul.edu This electrophile then attacks the electron-rich aromatic ring of anisole. The methoxy (B1213986) group of anisole is an activating, ortho-, para-director, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, this compound, is typically the major isomer formed.

Recent advancements have explored the use of more environmentally benign and reusable solid acid catalysts, such as phosphotungstates and supported 12-tungstophosphoric acid, for Friedel-Crafts acylations, often under solvent-free conditions. chemijournal.com

Table 1: Examples of Friedel-Crafts Acylation for Aryl Ketone Synthesis

Aromatic Substrate Acylating Agent Catalyst Product Reference
Anisole Acetyl Chloride AlCl₃ 4-Methoxyacetophenone tamu.edu
Anisole Acetic Anhydride AlCl₃ 4-Methoxyacetophenone depaul.eduyoutube.com
Anisole Acid Anhydride ChCl-ZnCl₂ 4-Alkoxyacetophenones researchgate.net
Toluene Benzyl Chloride M(IV) Phosphotungstates Substituted Toluene chemijournal.com

Synthesis via Organometallic Reagents and Nitriles

An alternative classical route to aryl ketones involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with nitriles. lookchem.com For the synthesis of this compound, this would entail the reaction of 4-methoxyphenylmagnesium bromide (a Grignard reagent) with valeronitrile.

The reaction proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon atom of the nitrile group, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone. This method provides a valuable alternative to Friedel-Crafts acylation, particularly when the aromatic ring bears functional groups that are sensitive to the harsh conditions of the latter.

Recent developments have expanded the scope of this reaction to include the use of N-Boc amides as substrates for reaction with Grignard reagents, offering a catalyst-free method for the synthesis of a wide range of aryl ketones. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of aryl ketones, offering milder reaction conditions, broader functional group tolerance, and higher selectivity compared to classical methods. lookchem.com Palladium, nickel, and other transition metals have been employed in a variety of cross-coupling reactions to construct the carbon-carbon bond between the aryl and acyl groups.

Palladium-Catalyzed Additions of Arylboronic Acids to Nitriles for Aryl Ketone Formation

A significant advancement in aryl ketone synthesis is the palladium-catalyzed addition of arylboronic acids to nitriles. lookchem.comorganic-chemistry.orgnih.govresearchgate.net This method allows for the direct coupling of an aryl group to the carbon of a nitrile, providing a versatile route to a wide array of alkyl aryl ketones. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-methoxyphenylboronic acid with valeronitrile.

The catalytic cycle is believed to involve the oxidative addition of an aryl halide (if used as a precursor to the boronic acid) to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid. The resulting arylpalladium species then undergoes insertion into the nitrile C-N triple bond, followed by hydrolysis to afford the ketone. The reaction conditions are generally mild and tolerate a variety of functional groups on both the arylboronic acid and the nitrile. organic-chemistry.orgorganic-chemistry.org Studies have shown that electron-rich arylboronic acids tend to give higher yields. organic-chemistry.org The choice of ligand is also crucial, with 2,2′-bipyridine and various phosphine (B1218219) ligands being effective. organic-chemistry.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Aryl Ketones

Aryl Source Nitrile/Carboxylic Acid Catalyst System Product Type Reference
Arylboronic Acids Aliphatic Nitriles Pd(OAc)₂ / 2,2′-bipyridine Alkyl Aryl Ketones organic-chemistry.org
Arenes Nitriles Palladium Catalyst Aryl Ketones/Imines nih.gov
Arylboronic Acids Nitriles Pd / Pyrazolylpyridine Ligand Aryl Ketones lookchem.comresearchgate.net
Arylboronic Acids Carboxylic Acids (activated) (Phosphane)palladium Complexes Functionalized Ketones organic-chemistry.org
Aryl Halides Ketones Pd(OAc)₂ / Bulky Phosphine Ligands α-Aryl Ketones acs.org

Regioselective α-Arylation Reactions of Ketones

The direct α-arylation of ketones represents another powerful palladium-catalyzed method for the synthesis of aryl ketones. organic-chemistry.orgmsu.edu This reaction involves the coupling of a ketone enolate with an aryl halide or pseudohalide. For a synthesis targeting a structure like this compound, one could envision the arylation of 2-pentanone at the α-position with a suitable 4-methoxyphenyl (B3050149) halide.

The development of bulky, electron-rich phosphine ligands has been instrumental in the success of these reactions, enabling high catalytic activity and selectivity for the formation of α-aryl ketones. acs.org These catalyst systems can effectively couple a wide variety of aryl halides with ketones, including those with base-sensitive functional groups, especially when milder bases like potassium phosphate (B84403) are used. acs.org The reaction provides a direct and modular approach to constructing α-aryl ketone motifs. msu.edu More recently, electrochemical methods have also been developed for the α-arylation of ketones using enol acetates and aryl diazonium salts. rsc.org

Nickel-Catalyzed Allylic Alkylation of Unsymmetrical Ketones

While not a direct synthesis of this compound, nickel-catalyzed allylic alkylation of unsymmetrical ketones is a relevant and powerful method for the regioselective formation of C-C bonds adjacent to a carbonyl group, which can be a key step in the synthesis of more complex aryl ketones. researchgate.netthieme-connect.de This reaction allows for the selective alkylation at the more-hindered α-position of a ketone, a challenging transformation to achieve with traditional methods. researchgate.net

The use of a nickel catalyst with a sterically demanding diphosphine ligand directs the alkylation to the thermodynamically favored, more-substituted position. thieme-connect.de This method has been successfully applied to a range of unsymmetrical ketones and allylic alcohols, demonstrating high regioselectivity. researchgate.netthieme-connect.de This strategy could be employed in a multi-step synthesis where an aryl group is already present on the ketone or is introduced subsequently. The development of nickel-catalyzed allylic substitution reactions has also been extended to include simple alkenes as nucleophiles, further expanding the synthetic utility of this methodology. nih.gov

Base-Catalyzed and Condensation Strategies

Base-catalyzed reactions and condensation strategies are fundamental in the synthesis of aryl ketones and their derivatives. These methods facilitate the formation of key carbon-carbon bonds, leading to the assembly of complex molecular architectures from simpler precursors.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Precursors

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the preparation of α,β-unsaturated ketones, often referred to as chalcones. youtube.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.comdrugfuture.com The reaction can be carried out under various conditions, including at room temperature for an extended period or at elevated temperatures for a shorter duration. researchgate.net For instance, the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative proceeds via an aldol condensation mechanism to yield a β-hydroxy ketone, which then readily dehydrates to form the more stable conjugated system of the chalcone (B49325). tsijournals.comresearchgate.net

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcones by varying the substituents on both the aromatic aldehyde and the ketone. acs.org These chalcones are not only important synthetic intermediates but also exhibit a range of biological activities. researchgate.netacs.org The general reaction scheme is depicted below:

General Scheme for Claisen-Schmidt Condensation: Aromatic Aldehyde + Aliphatic Ketone --(Base)--> α,β-Unsaturated Ketone (Chalcone) + H₂O

Research has also explored the use of alternative catalysts and reaction conditions to improve the efficiency and environmental friendliness of this transformation. For example, sulfonic acid-functionalized ionic liquids have been employed as recyclable catalysts and solvents, leading to high yields of chalcones with simplified product separation. acs.org

Horner–Wadsworth–Emmons Reactions for Alkenes from Aryl Alkyl Ketones

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgnrochemistry.com This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wiley-vch.de

The HWE reaction generally favors the formation of (E)-alkenes, particularly with aromatic aldehydes. wikipedia.orgnih.gov The reaction proceeds through the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. youtube.com The resulting intermediate collapses to form the alkene and the phosphate byproduct. youtube.com

This methodology can be applied to aryl alkyl ketones to generate tetrasubstituted alkenes. researchgate.net For example, the reaction of an aryl alkyl ketone with a phosphonate ester in the presence of a suitable base can yield the corresponding alkene derivative. researchgate.net The choice of base and reaction conditions can influence the stereoselectivity of the reaction. quizlet.com

Table 1: Examples of Horner-Wadsworth-Emmons Reactions

Carbonyl CompoundPhosphonate ReagentProduct
Aldehyde/KetoneStabilized Phosphonate EsterAlkene
Aryl Alkyl KetoneMethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionateTetrasubstituted (Z)-Alkene researchgate.net
BenzaldehydeDiethyl BenzylphosphonateStilbene researchgate.net

One-Pot Syntheses of 1,5-Diketone Derivatives

One-pot syntheses of 1,5-diketones represent an efficient and atom-economical approach to these important synthetic intermediates. nih.govrsc.org These diketones serve as valuable precursors for the synthesis of various heterocyclic compounds, including pyridines and quinolines. nih.govlew.ro A common and effective strategy for the one-pot synthesis of 1,5-diketones involves a sequence of a Claisen-Schmidt condensation followed by a Michael addition. nih.govnih.gov

In this approach, an aryl methyl ketone first reacts with an aromatic aldehyde under basic conditions to form a chalcone (an α,β-unsaturated ketone). acs.org This intermediate then undergoes a conjugate addition (Michael reaction) with a second equivalent of the aryl methyl ketone to yield the 1,5-diketone. acs.orglibretexts.org The entire process can be carried out in a single reaction vessel without the need for isolating the intermediate chalcone, which simplifies the procedure and often leads to high yields. nih.govacs.org

This method has been successfully applied to a broad range of substituted aryl aldehydes and acetophenones, demonstrating its versatility. acs.orgbohrium.com The use of a simple base like potassium hydroxide in ethanol (B145695) provides an environmentally friendly and cost-effective catalytic system. nih.govacs.org

Table 2: One-Pot Synthesis of 1,5-Diketones via Claisen-Schmidt/Michael Addition

Aryl Methyl KetoneAromatic AldehydeProductCatalyst
AcetophenoneBenzaldehyde1,5-Diphenyl-1,5-pentanedioneKOH acs.org
Substituted AcetophenonesSubstituted BenzaldehydesSubstituted 1,3,5-Triaryl-1,5-diketonesKOH nih.govacs.org
3-Acetyl-4-hydroxycoumarinVarious AldehydesFunctionalized 1,5-DiketonesL-proline rsc.org

Functional Group Interconversions and Derivatization during Synthesis

The synthesis of this compound and related ketones often involves the strategic modification of functional groups on precursor molecules. These interconversions and derivatizations are crucial for introducing the desired structural features and achieving the final target compound.

Methylation of Hydroxyphenyl Ketone Precursors

The methoxy group in this compound is commonly introduced through the methylation of a corresponding hydroxyphenyl ketone precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction. masterorganicchemistry.comwikipedia.org

For instance, starting from a 4-hydroxyphenyl ketone derivative, treatment with a base like sodium hydroxide or potassium carbonate, followed by the addition of a methylating agent, will yield the desired 4-methoxyphenyl ketone. francis-press.comutahtech.edu The choice of base and solvent is important for the efficiency of the reaction. masterorganicchemistry.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

It is important to consider the presence of other functional groups in the molecule that might react with the base or the alkylating agent. However, the phenolic hydroxyl group is generally more acidic than aliphatic alcohols, allowing for selective deprotonation and methylation under appropriate conditions.

Halogenation at the Alpha-Position (e.g., Bromination)

The halogenation of ketones at the alpha-position is a significant transformation in organic synthesis, as the resulting α-halo ketones are versatile intermediates for further functionalization. tandfonline.comorganic-chemistry.org The α-bromination of aryl ketones can be achieved under acidic conditions using bromine (Br₂) in a suitable solvent like acetic acid. masterorganicchemistry.comlibretexts.org

The reaction proceeds through the acid-catalyzed formation of an enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the formation of the enol. libretexts.org This method generally leads to the monobromination of the ketone at the more substituted alpha-carbon. libretexts.org

Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine. masterorganicchemistry.com The resulting α-bromo ketones can be used in various subsequent reactions, such as elimination reactions to form α,β-unsaturated ketones or as electrophiles in nucleophilic substitution reactions. libretexts.org The selective bromination of the side chain of aromatic ketones is a key transformation, although care must be taken to avoid bromination of the aromatic ring. tandfonline.com

Table 3: Reagents for Alpha-Halogenation of Ketones

Halogenating AgentReaction ConditionsProduct
Bromine (Br₂)Acidic (e.g., HBr, Acetic Acid)α-Bromo Ketone masterorganicchemistry.com
N-Bromosuccinimide (NBS)Acidicα-Bromo Ketone masterorganicchemistry.com
Iodine (I₂) with CuOMild Conditionsα-Iodo Ketone wikipedia.org

Introduction of Heterocyclic Moieties via Michael Addition to Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile intermediates in organic synthesis. Their structure, featuring a reactive electrophilic double bond, makes them ideal substrates for Michael addition reactions, a key step in the construction of various heterocyclic systems. tsijournals.comresearchgate.net This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl compound. researchgate.net A wide range of nucleophiles, including those containing nitrogen, sulfur, and oxygen, can be employed to build diverse heterocyclic scaffolds. tsijournals.comresearchgate.net

The reaction of chalcones with nitrogen-containing nucleophiles is a common route to N-heterocycles. For instance, reacting chalcones with urea, thiourea, or hydroxylamine (B1172632) can yield oxazine, thiazine, and isoxazole (B147169) derivatives, respectively. tsijournals.com Similarly, the addition of N-heterocycles like 1H-1,2,4-triazole to chalcones has been achieved, often facilitated by catalysts under solvent-free conditions, leading to products with potential biological activity. mdpi.com The reaction between chalcones and o-phenylene diamine can produce benzodiazepine (B76468) derivatives. researchgate.net

These methodologies highlight the utility of chalcones as precursors for complex molecules. The Michael addition provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a broad spectrum of heterocyclic compounds from simple, accessible starting materials. researchgate.netresearchgate.net

Mechanochemical and Sustainable Synthesis Protocols

In recent years, a significant shift towards green and sustainable chemistry has influenced the development of new synthetic methods. These protocols aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents. frontiersin.org Mechanochemistry and novel catalytic systems are at the forefront of this movement, offering efficient and environmentally benign alternatives to traditional synthetic approaches for aryl ketones.

Solvent-Free Catalytic Processes

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, eliminating the need for potentially harmful organic solvents and often leading to shorter reaction times and simpler work-up procedures. frontiersin.orgorganic-chemistry.org Several catalytic processes for the synthesis of aryl ketones have been successfully adapted to solvent-free conditions.

One notable example is the mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling, which allows for the highly chemoselective synthesis of ketones from acyl chlorides and boronic acids. organic-chemistry.org Another significant method is the Friedel-Crafts acylation, which can be performed effectively using catalysts like aluminum dodecatungstophosphate in the absence of a solvent. organic-chemistry.org Furthermore, the direct α-alkylation of ketones with alcohols has been achieved under solvent-free conditions using a nickel-supported silica-alumina catalyst. rsc.org These methods not only improve the environmental profile of the synthesis but can also offer enhanced yields and selectivity. organic-chemistry.orgrsc.org

The following table summarizes key solvent-free catalytic processes for ketone synthesis.

Table 1: Examples of Solvent-Free Catalytic Processes for Ketone Synthesis

Reaction Type Catalyst Reactants Key Features Reference
Acyl Suzuki-Miyaura Palladium-based Acyl chlorides, Boronic acids Mechanochemical, high chemoselectivity, short reaction time organic-chemistry.org
Friedel-Crafts Acylation AlPW₁₂O₄₀ Arenes, Carboxylic acids/anhydrides Mild conditions, reusable catalyst organic-chemistry.org
α-Alkylation of Ketones Ni/SiO₂-Al₂O₃ Ketones, Alcohols Borrows hydrogen, catalytic base required rsc.org

Green Allylation of Ketones

The allylation of ketones to produce tertiary homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.comnih.gov Traditional methods often rely on pre-formed, stoichiometric organometallic reagents that can be sensitive and generate significant waste. acs.orgrsc.org Green allylation protocols seek to overcome these limitations by using more environmentally friendly reagents and catalytic systems.

A significant advancement is the mechanochemical allylation of ketones using potassium allyltrifluoroborate, a stable and less hazardous allylating agent. mdpi.comnih.gov This reaction can be performed with water as a liquid-assisted grinding (LAG) agent and becomes highly efficient with the use of lanthanide catalysts. mdpi.comnih.gov This method adheres to green chemistry principles by avoiding organic solvents and being energy-efficient. nih.gov

Another sustainable approach is the electrochemical allylation of ketones. rsc.org This technique uses allylic alcohols as stable and readily available surrogates for traditional allyl precursors. The reaction proceeds in a simple undivided cell at room temperature, offering a practical and environmentally sound alternative. rsc.org Boron-catalyzed allylation of ketones with allenes also represents an innovative method, forming the active allylic borane (B79455) in situ and avoiding pre-functionalized reagents. acs.org

The table below outlines different approaches to the green allylation of ketones.

Table 2: Green Allylation Methodologies for Ketones

Method Allyl Source Catalyst/Mediator Conditions Key Advantages Reference
Mechanochemical Potassium allyltrifluoroborate Lanthanide catalyst (e.g., MandEu) Ball milling, water (LAG) Solvent-free, stable reagent mdpi.comnih.gov
Electrochemical Allylic alcohols Undivided cell Room temperature Avoids organometallic reagents rsc.org

Chemoenzymatic Transformations of Related Aromatic Substrates

Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biocatalysis. nih.gov Enzymes operate under mild conditions, such as room temperature and neutral pH, and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. nih.govresearchgate.net This approach is particularly valuable for the synthesis and modification of complex aromatic molecules.

Enzymes like prenyltransferases can catalyze the selective C-alkylation of aromatic rings, attaching prenyl groups with high regioselectivity, a transformation that is challenging using standard Friedel-Crafts chemistry. researchgate.net P450 monooxygenases are another powerful class of enzymes used to perform selective C-H hydroxylation on complex scaffolds, providing access to functionalized products that would otherwise require multi-step synthetic routes. nih.gov

Furthermore, enzymes have been engineered to catalyze new-to-nature reactions. For example, a class I aldolase (B8822740) has been evolved to facilitate the enantioselective radical α-alkylation of aldehydes, demonstrating the potential to create novel C-C bonds with high stereocontrol. acs.org Lipases are also widely used in chemoenzymatic strategies, particularly for kinetic resolutions of racemic mixtures to produce enantiomerically pure compounds. nih.gov These enzymatic transformations provide powerful tools for generating structural diversity and accessing specific isomers of aromatic substrates. nih.govresearchgate.net

Carbonyl Group Transformations

The carbonyl group is a primary site of reactivity in this compound, susceptible to a variety of transformations including reduction, nucleophilic addition, oxidation, and thionation.

The reduction of the carbonyl group in aryl ketones such as this compound can lead to the formation of chiral secondary alcohols, or carbinols. The stereochemical outcome of this reduction is of significant interest in asymmetric synthesis. While specific studies on the stereoselective reduction of this compound are not extensively documented, valuable insights can be drawn from the reduction of its close structural analog, 4'-methoxypropiophenone (B29531).

One effective method for the stereoselective reduction of such ketones is the Meerwein-Pondorf-Verley (MPV) reduction. For instance, the use of a bifunctional and recyclable Hf-based polymeric nanocatalyst has been shown to be highly efficient for the catalytic MPV reduction of 4'-methoxypropiophenone to 1-(4-methoxyphenyl)propan-1-ol. ias.ac.in In this process, a secondary alcohol, such as 2-pentanol, serves as the hydrogen donor. The reaction proceeds through a six-membered transition state where the Lewis acidity of the Hf4+ center activates the carbonyl group towards hydride transfer. ias.ac.in This method highlights the potential for achieving high conversion and selectivity in the reduction of this compound to its corresponding carbinol, 1-(4-methoxyphenyl)pentan-1-ol.

Catalyst SystemSubstrateProductKey Features
Hf-based polymeric nanocatalyst / 2-pentanol4'-methoxypropiophenone1-(4-methoxyphenyl)propan-1-olHigh conversion and selectivity, recyclable catalyst. ias.ac.in

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophilic attack. Two prominent examples of such reactions are the Grignard and Wittig reactions.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a tertiary alcohol. The reaction proceeds via the nucleophilic attack of the carbanionic 'R' group of the Grignard reagent on the carbonyl carbon. chinesechemsoc.orgresearchgate.net Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of ketones into alkenes. rsc.orgepo.orgnih.gov It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction (formation of E or Z-alkene) is dependent on the nature of the ylide used. rsc.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

ReactionReagentProduct Type
Grignard ReactionR-MgXTertiary Alcohol
Wittig ReactionPh3P=CHRAlkene

Carbonyl Group Oxidation: The carbonyl group of this compound can be oxidized to an ester through the Baeyer-Villiger oxidation. This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxyacid. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of this compound, the migratory aptitude is generally in the order of tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Methoxy Group Oxidation: The methoxy group on the aromatic ring can also be susceptible to oxidation, although this often requires specific conditions to avoid reaction at other sites. The oxidation of anisole derivatives can lead to various products, including the demethylation to form the corresponding phenol or the hydroxylation of the aromatic ring. ias.ac.inrsc.org For instance, the oxidation of anisoles with acid bromate (B103136) has been shown to yield ortho- and para-hydroxyanisoles, indicating that the methoxy group itself is not directly oxidized under these conditions, but rather directs the oxidation to the aromatic ring. ias.ac.in Demethylation of methoxy groups in aromatic ketones can also be achieved using various reagents, including Lewis acids like aluminum chloride or boron tribromide, or thiolates. epo.orgresearchgate.net

The conversion of the carbonyl group of this compound to a thiocarbonyl group can be achieved through thionation reactions. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. nih.govorganic-chemistry.org The reaction with Lawesson's reagent typically proceeds under milder conditions and gives better yields compared to using phosphorus pentasulfide (P4S10) alone. nih.gov

An alternative and often more efficient method involves the use of a combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO). audreyli.com This reagent system has been shown to convert ketones to their corresponding thioketones in high yields. The workup procedure for this method is often simpler than that required for reactions using Lawesson's reagent. audreyli.com

Thionating AgentKey Advantages
Lawesson's ReagentMilder conditions, good yields. nih.gov
P4S10/HMDOHigh yields, simple workup. audreyli.com

α-Carbon Functionalization

The α-carbon atom adjacent to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate, which can then be functionalized through various reactions.

This compound is an unsymmetrical ketone, meaning it has two different α-carbons that can be deprotonated to form two different enolates: the kinetic enolate and the thermodynamic enolate. The regioselectivity of α-alkylation is therefore a critical consideration.

Kinetic Enolate: The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.ukprinceton.edu Deprotonation occurs at the less sterically hindered α-carbon.

Thermodynamic Enolate: The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures in a protic solvent. bham.ac.uk

By carefully choosing the reaction conditions, it is possible to selectively form one enolate over the other and thus achieve regioselective α-alkylation of this compound. masterorganicchemistry.com

ConditionFavored EnolateAlkylation Position
Strong, bulky base (e.g., LDA), low temperatureKineticLess substituted α-carbon
Weaker base, higher temperatureThermodynamicMore substituted α-carbon

Enolate Chemistry and Controlled Reactivity

The reactivity of this compound is significantly influenced by the presence of the carbonyl group, which allows for the formation of enolates. Enolates are powerful nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comyoutube.com The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comyoutube.com The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com With a strong, non-bulky base, the more substituted, thermodynamically stable enolate is generally favored. masterorganicchemistry.com Conversely, a sterically hindered base like lithium diisopropylamide (LDA) tends to form the less substituted, kinetic enolate. masterorganicchemistry.com This controlled formation allows for selective reactions at either the more or less substituted α-carbon.

Enolates derived from ketones are key intermediates in reactions such as the Michael reaction, which involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. wikipedia.org

Aromatic Ring Modulations

Strategies for Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.comdalalinstitute.com The methoxy group (-OCH3) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. uci.eduyoutube.com This increased nucleophilicity makes the aromatic ring more reactive towards electrophiles. youtube.com Common EAS reactions include nitration (addition of a nitro group, -NO2) and sulfonation (addition of a sulfonic acid group, -SO3H). masterorganicchemistry.com Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA r) under specific conditions. wikipedia.org This type of reaction requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orglibretexts.orglumenlearning.com The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org For a simple aryl halide to undergo nucleophilic aromatic substitution, it typically needs to be activated by strongly electron-attracting substituents, such as nitro groups, at the ortho and/or para positions. lumenlearning.com

Dehydrogenation and Aromatization Processes

Dehydrogenation and aromatization reactions can be employed to increase the degree of unsaturation in molecules containing the this compound scaffold. For instance, oxidative dehydrogenation can be used to convert tetrahydroquinolines into their corresponding quinoline (B57606) derivatives. researchgate.net In a different context, the cyclization of a carboxylic acid derived from a related methoxyphenyl-containing compound, followed by demethylation, can lead to the formation of a dihydroinden-1-one, which is a step towards a more aromatized system. researchgate.net

Cascade and Multi-Component Reactions

Povarov-Type Reactions for Substituted Quinoline Synthesis

The Povarov reaction is a powerful multicomponent reaction (MCR) used for the synthesis of substituted quinolines and tetrahydroquinolines. researchgate.netiipseries.org This reaction typically involves the cycloaddition of an aromatic imine with an alkene. iipseries.org The imine is often formed in situ from an aniline (B41778) and an aldehyde. iipseries.org

A variation of this reaction utilizes methyl ketones, arylamines, and styrenes in a formal [3 + 2 + 1] cycloaddition mediated by molecular iodine to directly synthesize substituted quinolines. organic-chemistry.org This process proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and subsequent aromatization. organic-chemistry.org The versatility of the Povarov reaction allows for the rapid assembly of complex molecules, making it a valuable tool in drug discovery and the synthesis of biologically active compounds. scispace.compurdue.edu The synthesis of quinoline derivatives is of significant interest due to their wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. purdue.edumdpi.com

Table 1: Examples of Povarov-Type Reactions for Quinoline Synthesis

Reactants Catalyst/Mediator Product Type Reference
Aniline, Benzaldehyde, Alkene Acid Catalyst Substituted Tetrahydroquinoline/Quinoline iipseries.org
Methyl Ketone, Arylamine, Styrene Iodine Substituted Quinoline organic-chemistry.org

Conjugate Additions for β-Heteroarylated Carbonyl Compounds

Conjugate addition, also known as Michael addition, is a key reaction for forming carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org This reaction involves the 1,4-addition of a nucleophile to an enone or other Michael acceptor. lumenlearning.comlibretexts.org

In the context of synthesizing β-heteroarylated carbonyl compounds, nucleophiles such as N-heterocycles can be added to chalcones (1,3-diaryl-2-propen-1-ones). For example, the addition of 1,2,4-triazole (B32235) to a chalcone derived from 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone yields a β-(azol-1-yl)propan-1-one derivative. mdpi.com This type of reaction is valuable for creating complex molecules with potential biological activity. mdpi.com

Another relevant transformation is the 1,6-conjugate addition of nitroalkanes to p-quinone methides, which can be catalyzed by a mild base to produce substituted nitroalkane derivatives in good yields. nih.gov Although not directly involving this compound, this demonstrates the principle of conjugate addition to extended conjugated systems.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C12H16O2
Lithium diisopropylamide C6H14LiN
1,2,4-triazole C2H3N3
4-methoxybenzaldehyde C8H8O2
3,4-(dimethoxy)phenyl methyl ketone C10H12O3
p-quinone methides Not specified
Nitric acid HNO3
Sulfuric acid H2SO4
Iodine I2
Boron trifluoride methanol (B129727) complex BF3·CH4O
(1S)-1-(4-methoxyphenyl)pentan-1-ol C12H18O2
1-Propanone, 1-(4-methoxyphenyl)- C10H12O2
[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone C34H35NO3
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one C20H21N3O4
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine C21H16F3NO
1-(4-Fluorophenyl)acenaphtylene C18H11F
3-(4′-hydroxyphenyl)-2,2,4-trimethylpentane C14H22O
6-hydroxy-2,2-dimethyl-1-(1′,1′-dimethylethyl)-1,2,3,4-tetrahydronaphthalene C16H24O
3-(1′,1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one C16H22O2
1-(1′,1′-dimethylethyl)-2,2-dimethyl-2,3-dihydro-1H-inden-5-ol C15H22O
2,6-Di-tert-butyl-4-(1-(4-methoxyphenyl)-2-nitroethyl)phenol C25H35NO4
1,4-diketones Not specified
1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone C17H16O3

Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds

The homolytic cleavage of the carbon-carbon bond between the carbonyl group and the pentyl group in this compound represents a significant synthetic transformation. This deacylative homolysis is a powerful strategy for the functionalization of aliphatic ketones. nih.gov

A general method for achieving this involves the activation of the ketone with hydrogen peroxide to form a gem-dihydroperoxide intermediate. This intermediate, upon single-electron-transfer reduction, typically mediated by a low-valent metal complex, generates an alkyl radical. This radical can then be trapped by a suitable radicophile, allowing for a variety of subsequent transformations. nih.gov

This approach has been successfully applied to a range of ketones, including cycloalkanones and more complex structures found in natural products and drugs. nih.gov For instance, the drug nabumetone, which possesses an electron-rich naphthalene (B1677914) ring, and pentoxifylline, containing an electron-rich xanthine (B1682287) unit, have been successfully hydrodeacylated using this method. nih.gov

Derivatization Strategies for Enhanced Chemical Utility

Derivatization is a common strategy employed to modify the chemical properties of an analyte to make it more suitable for a particular analytical method. researchgate.netresearchgate.netjfda-online.com This can involve improving volatility for gas chromatography (GC), enhancing detector response, or facilitating structural elucidation in mass spectrometry (MS). researchgate.netjfda-online.comjfda-online.com

Analytical Derivatization Techniques

For compounds like this compound, which may be analyzed by GC-MS, derivatization can be crucial. rsc.org The primary goals of derivatization for GC analysis are to increase the volatility and thermal stability of the analyte, and to introduce specific functional groups that enhance detection. researchgate.net

Common derivatization techniques include:

Acylation: Reagents like pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFA), and heptafluorobutyric anhydride (HFBA) are used to introduce acyl groups. rsc.org These reagents are particularly effective for derivatizing compounds with amine or hydroxyl groups, but can also be applied to ketones. The resulting fluorinated derivatives often exhibit excellent chromatographic behavior and produce characteristic mass spectra. jfda-online.comrsc.org A study comparing six acylation reagents for the analysis of synthetic cathinones by GC-MS found that PFPA and HFBA, followed by TFA, were the most effective choices based on validation parameters. rsc.org

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce trimethylsilyl (B98337) (TMS) groups, which increase volatility and thermal stability. researchgate.net

The choice of derivatizing agent depends on the specific functional groups present in the analyte and the analytical requirements. researchgate.netrsc.org

Interactive Data Table: Comparison of Acylation Derivatizing Agents

Derivatizing AgentAbbreviationCommon ApplicationsKey Advantages
Pentafluoropropionic AnhydridePFPAGC-MS analysis of synthetic cathinonesHigh derivatization efficiency and accuracy
Trifluoroacetic AnhydrideTFAGC-MS analysis of various compoundsGood derivatization efficiency and readily available
Heptafluorobutyric AnhydrideHFBAGC-MS analysis of synthetic cathinonesHigh derivatization efficiency and accuracy
Acetic AnhydrideAAGeneral acylation reactionsCost-effective
Propionic AnhydridePAGeneral acylation reactionsReadily available

In Situ Derivatization Methodologies

In situ derivatization involves carrying out the derivatization reaction directly within the sample matrix, often without prior extraction or cleanup steps. nih.gov This approach can simplify sample preparation, reduce analysis time, and improve the recovery of target analytes. nih.gov

For the analysis of compounds in complex biological matrices, in situ derivatization can be coupled with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This can enhance the stability of the analyte, improve chromatographic separation, and increase ionization efficiency, leading to better selectivity and sensitivity. nih.gov

While specific examples of in situ derivatization of this compound are not extensively documented in the provided search results, the general principles can be applied. For instance, an appropriate derivatizing agent could be added directly to a biological fluid sample containing the target compound, followed by analysis. nih.gov The choice of reagent would be critical to ensure a clean and efficient reaction in the complex matrix.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-(4-Methoxyphenyl)pentan-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pentanoyl chain.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons ortho to the electron-donating methoxy group are shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the electron-withdrawing carbonyl group, which are deshielded and appear at a higher chemical shift (further downfield).

The methoxy group protons (–OCH₃) characteristically present as a sharp singlet, as they have no adjacent protons to couple with. The protons of the pentanoyl chain exhibit characteristic splitting patterns. The α-methylene protons (next to the carbonyl group) are deshielded and appear as a triplet. The subsequent methylene (B1212753) groups along the chain appear as multiplets, and the terminal methyl group appears as a triplet.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to -C=O)~7.95Doublet
Aromatic (ortho to -OCH₃)~6.93Doublet
Methoxy (-OCH₃)~3.84Singlet
α-Methylene (-CH₂-C=O)~2.95Triplet
β-Methylene (-CH₂-CH₂-C=O)~1.72Multiplet
γ-Methylene (-CH₂-CH₂-CH₂-)~1.41Multiplet
Terminal Methyl (-CH₃)~0.96Triplet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is significantly deshielded and appears at a very high chemical shift, typically in the range of 190-220 ppm. libretexts.org The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the methoxy group (C-OCH₃) and the carbon attached to the carbonyl group (C-C=O) are readily identifiable. The remaining aromatic carbons also have characteristic shifts. The carbon of the methoxy group itself appears at a distinct upfield position. The carbons of the pentanoyl chain have chemical shifts that generally decrease as their distance from the electron-withdrawing carbonyl group increases.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~200.5
Aromatic (C-C=O)~130.3
Aromatic (C-H, ortho to -C=O)~130.5
Aromatic (C-H, ortho to -OCH₃)~113.7
Aromatic (C-OCH₃)~163.5
Methoxy (-OCH₃)~55.5
α-Methylene (-CH₂-C=O)~38.3
β-Methylene (-CH₂-CH₂-C=O)~26.9
γ-Methylene (-CH₂-CH₂-CH₂-)~22.5
Terminal Methyl (-CH₃)~13.9

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene groups of the pentanoyl chain and between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.95 ppm would show a correlation to the carbon signal at ~38.3 ppm, confirming the assignment of the α-methylene group. columbia.edu

Solid-State NMR for Polymorphism and Aggregate Structure

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can provide insights into the structure of this compound in its solid form. This is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. ssNMR can detect subtle differences in the local environment of the nuclei in different crystal packing arrangements, allowing for the characterization and differentiation of polymorphs. Furthermore, ssNMR can be used to study the structure of aggregates and intermolecular interactions in the solid state.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy of Carbonyl and Aromatic Vibrations

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

The most prominent feature in the FTIR spectrum is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). This typically appears in the region of 1680-1660 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

The spectrum also shows several bands corresponding to the vibrations of the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The presence of a p-substituted benzene ring can also give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region. The C-O stretching vibration of the methoxy group is also observable, typically in the 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carbonyl (C=O)Stretching~1670
Aromatic C-HStretching~3070
Aromatic C=CStretching~1600, ~1575, ~1510
Methoxy C-OStretching~1255, ~1030
Aliphatic C-HStretching~2960, ~2870

Note: The exact wavenumbers can vary slightly depending on the physical state of the sample (e.g., neat liquid, KBr pellet).

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. This non-destructive technique relies on the inelastic scattering of monochromatic light, which interacts with the molecule's polarizability. utoronto.ca For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations.

Key vibrational modes expected for this compound include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the pentanoyl chain and methoxy group, appearing in the 2800-3000 cm⁻¹ range.

Carbonyl (C=O) stretching: This is a strong, characteristic band, usually found between 1650 and 1680 cm⁻¹ for aryl ketones.

Aromatic ring stretching: Several bands between 1400 and 1600 cm⁻¹ are indicative of the benzene ring.

Alkyl chain bending and rocking modes: These vibrations occur at lower frequencies, typically below 1400 cm⁻¹.

Methoxy group vibrations: Specific vibrations associated with the C-O-C linkage of the methoxy group.

While a publicly available, fully assigned Raman spectrum for this compound is not detailed in the reviewed literature, analysis of similar substituted acetophenones confirms that the technique is highly effective for identifying these functional groups. nih.govresearchgate.net The selection rules for Raman spectroscopy differ from those for IR, meaning some vibrational modes may be active in one technique but not the other, or vary significantly in intensity. youtube.com For molecules with a center of inversion, IR-active modes are Raman-inactive, and vice-versa (the rule of mutual exclusion). Although this compound lacks an inversion center, allowing some modes to be active in both, the relative intensities of the peaks can provide crucial structural information. youtube.com

Table 1: Expected Key Raman Shifts for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Carbonyl (C=O) Stretch1680 - 1650
Aromatic C=C Ring Stretch1610 - 1500
CH₂/CH₃ Bending1470 - 1350
C-O-C (Methoxy) Stretch1260 - 1200
Ring Breathing Mode~1000

Note: This table is based on characteristic vibrational frequencies for the functional groups present in the molecule. Precise values require experimental measurement and computational analysis.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of a compound's elemental composition. For this compound, the molecular formula is C₁₂H₁₆O₂. nih.govnih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The ability to measure mass to several decimal places is critical for confirming the identity of a known compound or elucidating the structure of a new one.

Table 2: HRMS Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂ nih.govnih.gov
Monoisotopic Mass192.115029749 Da nih.gov
Predicted [M+H]⁺ Adduct193.12232 m/z uni.lu
Predicted [M+Na]⁺ Adduct215.10426 m/z uni.lu

Source: Data computed and compiled in the PubChem database. nih.govuni.lu

The accurate mass measurement provided by HRMS confirms the elemental formula of C₁₂H₁₆O₂ and is the first step in definitive structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. taylorandfrancis.com In this process, the molecular ion (or a protonated adduct) of this compound is isolated and then subjected to collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that reveals the connectivity of the atoms within the molecule.

For this compound, the primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group, which are typically the weakest. The most characteristic fragmentation is the alpha-cleavage, leading to the formation of a stable acylium ion.

Proposed Key Fragmentation Pathways:

Formation of the Methoxybenzoyl Cation: The most prominent fragmentation involves the cleavage of the bond between the carbonyl carbon and the butyl chain. This results in the highly stable methoxybenzoyl acylium ion at m/z 135 . This fragment is characteristic of p-methoxy substituted aryl ketones.

Loss of a Propyl Radical: Another likely fragmentation is the loss of a propyl radical (•C₃H₇) via cleavage further down the alkyl chain, leading to a fragment ion at m/z 150 .

These fragmentation patterns are crucial for distinguishing isomers and confirming the specific arrangement of the methoxy group and the pentanoyl chain on the benzene ring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify volatile compounds in a mixture and to assess the purity of a substance.

When a sample of this compound is analyzed by GC-MS, it first passes through a GC column, which separates it from any impurities based on boiling point and polarity. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a unique identifier. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which confirms its fragmentation pattern. nih.gov

Table 3: Prominent GC-MS Fragments for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
135[CH₃OC₆H₄CO]⁺Base Peak (Highest)
150[M - C₃H₇]⁺High
77[C₆H₅]⁺Moderate
107[CH₃OC₆H₄]⁺Moderate
192[C₁₂H₁₆O₂]⁺ (Molecular Ion)Low to Moderate

Source: Based on data from the NIST Mass Spectrometry Data Center. nih.gov

The base peak at m/z 135 corresponds to the methoxybenzoyl cation, formed by cleavage of the alkyl chain at the carbonyl group. libretexts.orgchemguide.co.uk The molecular ion peak at m/z 192 is also observed, confirming the compound's molecular weight. nih.gov The retention time in the gas chromatogram, combined with this characteristic mass spectrum, provides a highly confident identification and purity assessment of the compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

To perform this analysis, a high-quality single crystal of the compound is required. researchgate.net This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. mdpi.com

A search of the Cambridge Crystallographic Data Centre (CCDC) and other literature did not yield a publicly available crystal structure for this compound. cam.ac.ukcam.ac.uk However, the crystal structures of closely related compounds, such as other substituted aryl ketones, have been extensively studied, demonstrating the power of this technique. For instance, studies on similar methoxyphenyl derivatives reveal detailed information about their molecular conformation, such as the planarity of the aromatic ring and the orientation of the substituent groups. nih.govresearchgate.net In such structures, intermolecular forces like hydrogen bonds and van der Waals interactions dictate the crystal packing, which can be meticulously analyzed. acs.orgnih.gov

Should a single crystal of this compound be analyzed, the expected data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Definitive measurements of all intramolecular distances and angles.

Torsion Angles: Information about the conformation of the molecule, particularly the rotation around single bonds, such as the orientation of the pentanoyl chain relative to the phenyl ring.

This comprehensive data provides an unambiguous structural proof of the compound in the solid state.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline structure of bulk materials. It provides information on the phase identification, purity, and degree of crystallinity of a sample. In the context of this compound, which is a solid at room temperature, PXRD is crucial for characterizing its solid-state form. unacademy.com

The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. For this compound, this pattern can be compared to simulated patterns generated from single-crystal X-ray diffraction data or matched against databases to confirm its identity and crystal structure. researchgate.net

Key applications of PXRD for this compound include:

Phase Identification: Distinguishing between different polymorphic forms (if any) of the compound, as different crystal packings will produce distinct diffraction patterns. researchgate.net

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Lattice Parameter Determination: The positions of the diffraction peaks can be used to calculate the unit cell dimensions of the crystal lattice. govinfo.gov

While specific PXRD data for this compound is not detailed in readily available literature, the methodology remains a standard for the solid-state characterization of such organic compounds. nih.gov

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal tool for investigating the electronic structure of molecules containing chromophores. libretexts.org A chromophore is a part of a molecule that absorbs light in the UV-vis region, which for organic compounds typically involves π-systems and heteroatoms with non-bonding electrons. libretexts.orgtruman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

The structure of this compound contains two primary chromophoric systems: the carbonyl group (C=O) and the 4-methoxyphenyl (B3050149) group. These features give rise to characteristic electronic transitions when the molecule interacts with UV radiation. The primary transitions observed are:

π → π transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. usp.brlibretexts.org They are characteristic of the aromatic ring and the carbonyl group and typically exhibit high molar absorptivity (ε). truman.edu

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. usp.brlibretexts.org These transitions are generally weaker (lower ε) than π → π* transitions. truman.edu

The conjugation between the benzene ring and the carbonyl group, along with the presence of the electron-donating methoxy group (-OCH₃), influences the energy of these transitions. Increased conjugation typically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). usp.bruomustansiriyah.edu.iq The methoxy group, an auxochrome, further enhances this effect by donating electron density to the π-system. truman.edu

While the specific spectrum for this compound is not published, related aromatic ketones and chalcones show strong absorption in the UV region. researchgate.netresearchgate.netresearchgate.net For instance, chalcones with similar methoxyphenyl groups exhibit maximum absorption between 320 and 360 nm, attributed to n → π* transitions. researchgate.net The spectrum of this compound is expected to show a strong π → π* band at shorter wavelengths and a weaker, longer-wavelength n → π* band.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected Wavelength (λmax) Range
π → π* 4-Methoxyphenyl group, Carbonyl ~200-280 nm

Other Advanced Spectroscopic and Microscopic Characterization Techniques for Related Materials

A comprehensive characterization often involves a suite of advanced analytical methods to probe different aspects of a material's structure and chemistry. For materials related to aromatic ketones like this compound, several other techniques are employed:

Electron Energy-Loss Spectroscopy (EELS): Often coupled with Transmission Electron Microscopy (TEM), EELS provides quantitative chemical information at high spatial resolution. It is particularly useful for studying the local chemistry and electronic structure of carbon-based materials. arxiv.org

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It has been used to characterize catalysts involved in reactions with ketones. acs.org

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM allows for direct imaging of the atomic structure of materials, providing insights into morphology and crystal lattice arrangements. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry: Aromatic ketones have been investigated as novel matrices for this technique, which is used for the spatial analysis of proteins and other biomolecules in tissue sections. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While fundamental, advanced NMR techniques are indispensable for confirming the molecular structure. For organometallic complexes involving ketones, specialized NMR experiments can elucidate paramagnetic species. acs.org

Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS): These methods are powerful for probing the coordination environment of metal ions. They have been used to study how metal ions like Mn²⁺ and Cd²⁺ coordinate to modified biological molecules, a field where understanding ligand-metal interaction is key. trinity.edu

These advanced methods, while not all routinely applied to a simple organic molecule like this compound, are critical in broader research contexts, such as catalysis, materials science, and biochemistry, where aromatic ketones are important intermediates or components. azom.commdpi.com

Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenyl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a bottom-up approach to describing the electronic distribution and geometry of 1-(4-Methoxyphenyl)pentan-1-one.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can predict bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation on the potential energy surface. rsc.orgrasayanjournal.co.in The optimized geometry is crucial for understanding the molecule's shape and how it interacts with other molecules.

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and the accuracy of the computational model. acs.org For instance, the characteristic stretching frequency of the carbonyl group (C=O) in this compound is a key vibrational mode that can be accurately predicted.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-O (methoxy) Bond Length~1.36 Å
Phenyl Ring C-C Bond Lengths~1.39 - 1.41 Å
Carbonyl C-C-C Bond Angle~118°
Phenyl-C=O Dihedral Angle~20-30°

Note: These are typical predicted values for similar aromatic ketones and may vary slightly for this compound.

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a detailed picture of the energetic landscape of a molecule. researchgate.net For this compound, these calculations can determine the relative energies of different conformers, which are isomers that can be interconverted by rotation about single bonds. For example, the orientation of the pentanoyl group relative to the methoxyphenyl ring can lead to different conformers with distinct energy levels.

These calculations also allow for the determination of key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 4.7 eV
Dipole Moment~ 3.5 D

Note: These values are estimations based on calculations for analogous methoxy-substituted aromatic ketones.

Mechanistic Probes of Chemical Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of the transition state for a proposed reaction involving this compound. researchgate.net For example, in a nucleophilic addition to the carbonyl carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C=O pi bond.

By mapping the energy changes as the reaction progresses from reactants to products through the transition state, a reaction pathway can be determined. This provides a detailed understanding of the energy barriers that must be overcome for the reaction to proceed, which is crucial for predicting reaction rates. nih.gov

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of the reactants, transition state, and products. primescholars.com For a polar molecule like this compound, a polar solvent would be expected to stabilize the ground state and any charged or polar intermediates or transition states, potentially altering the reaction pathway compared to a nonpolar solvent.

The methoxy (B1213986) (-OCH3) and pentanoyl (-(C=O)C4H9) groups attached to the phenyl ring of this compound have significant electronic effects that influence its reactivity. The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. The pentanoyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom in the carbonyl group.

Computational analysis can quantify these effects by calculating properties such as atomic charges and electrostatic potential maps. ajpchem.org These calculations can show how the electron-donating nature of the methoxy group can influence the reactivity of the carbonyl group towards nucleophiles or how the electron-withdrawing nature of the pentanoyl group affects the aromatic ring's susceptibility to electrophilic attack. nih.gov

Conformational Analysis and Tautomeric Equilibria

Furthermore, the alkyl chain can adopt various conformations, from a fully extended (anti-periplanar) arrangement to more folded (gauche) forms. The relative energies of these conformers determine their population at a given temperature. While specific computational studies on the detailed conformational landscape of this compound are not extensively documented in publicly available literature, general principles of organic chemistry suggest that the lowest energy conformer would likely have the pentyl chain in a staggered arrangement to minimize steric strain.

Tautomerism, the interconversion of structural isomers, is another important theoretical consideration. For this compound, the most relevant form of tautomerism is keto-enol tautomerism. This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol isomer.

Keto-Enol Tautomerism of this compound
Tautomeric FormStructure
Keto FormCCCCC(=O)C1=CC=C(C=C1)OC
Enol FormCCCC=C(O)C1=CC=C(C=C1)OC

Generally, for simple ketones, the keto form is significantly more stable and thus predominates at equilibrium. The equilibrium is influenced by factors such as solvent, temperature, and the electronic effects of substituents. While specific experimental or computational data on the tautomeric equilibrium of this compound is scarce, it is expected that the keto form is the overwhelmingly major species under standard conditions. Studies on related heterocyclic systems, such as 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, have investigated tautomeric equilibria, highlighting the importance of this phenomenon in molecules with multiple potential protonation sites. researchgate.net

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in drug discovery and materials science for predicting how a molecule will interact with its environment.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is crucial for understanding the potential biological activity of a compound by elucidating its binding mode and affinity within the active site of a protein.

While direct molecular docking studies on this compound are not widely reported, research on structurally related derivatives provides valuable insights into the types of interactions this chemical scaffold can form. For instance, a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives have been the subject of molecular docking studies to explore their potential as anticancer agents. scispace.comresearchgate.net These studies often target the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein implicated in various cancers. scispace.com

In these studies, the 1-(4-methoxyphenyl) moiety plays a significant role in anchoring the ligand within the protein's binding pocket. The types of chemical interactions observed are critical for the stability of the ligand-protein complex and include:

Hydrogen Bonds: The oxygen atom of the methoxy group and the carbonyl oxygen of the core structure can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the pentyl chain contribute to hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

A representative molecular docking study on a derivative of this compound against the EGFR tyrosine kinase (PDB ID: 2J5F) revealed key interactions with amino acid residues in the active site. scispace.comresearchgate.net The specific interactions, such as hydrogen bonds and hydrophobic contacts, are crucial for the predicted binding affinity and inhibitory potential of the compounds. scispace.comresearchgate.net

Table of Interacting Residues in a Molecular Docking Study of a this compound Derivative
Interaction TypeInteracting Amino Acid Residues (Example)
Hydrogen BondingMet793, Thr790
Hydrophobic InteractionsLeu718, Val726, Ala743, Leu844
Pi-Pi StackingPhe856

It is important to note that while these studies were conducted on derivatives, the fundamental interaction patterns of the this compound scaffold can be inferred. The combination of hydrogen bonding capabilities and significant hydrophobic character suggests that this compound has the potential to interact favorably with biological macromolecules. The insights gained from such molecular modeling studies are instrumental in the rational design of new molecules with desired biological activities.

Applications of 1 4 Methoxyphenyl Pentan 1 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The inherent reactivity of 1-(4-Methoxyphenyl)pentan-1-one allows for its use as a foundational element in the assembly of complex molecular frameworks. Organic chemists utilize this compound in multi-step synthetic sequences to build sophisticated structures. For instance, it can be a precursor in the synthesis of 8-phenylphenalenones, a class of polycyclic aromatic compounds. A notable example is the synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, a natural product isolated from the roots of the water hyacinth (Eichhornia crassipes). nih.gov The synthetic route involved the transformation of a related phenalenone derivative with a methoxyphenyl group, highlighting the utility of the core structure of this compound in constructing such complex systems. nih.gov

The following table provides a summary of the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS Number 1671-76-7

This data is compiled from PubChem. nih.gov

Key Intermediate in the Assembly of Heterocyclic Scaffolds

The utility of this compound extends significantly into the realm of heterocyclic chemistry, where it functions as a crucial intermediate in the synthesis of a variety of ring systems containing nitrogen, and in some cases, other heteroatoms.

Pyridine (B92270) and its derivatives are a prominent class of nitrogen-containing heterocycles with wide-ranging applications. nih.govyoutube.com The synthesis of substituted pyridines can be achieved through various methodologies, some of which may involve intermediates derivable from ketones like this compound. For example, the Hantzsch pyridine synthesis, a well-established method, utilizes β-ketoesters, which can be conceptually related to the reactivity of ketones. youtube.com While direct use of this compound in this specific named reaction might not be extensively documented, its carbonyl functionality allows for condensation reactions with amines and other reagents to form precursors for pyridine ring formation. researchgate.net The methoxyphenyl group can influence the electronic properties of the resulting pyridine ring, which is a valuable feature in the design of new molecules.

Quinolines are bicyclic heterocyclic compounds that are prevalent in many natural products and synthetic compounds with interesting biological activities. researchgate.net The synthesis of substituted quinolines can be accomplished through several named reactions, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Ketones like this compound can potentially serve as the methylene-containing component in such reactions, leading to the formation of quinoline (B57606) derivatives with a methoxyphenyl substituent. The versatility of quinoline synthesis allows for the preparation of a wide array of derivatives with diverse substitution patterns. nih.govnih.gov

1,2,3-Triazoles and other azole-containing compounds are another important class of heterocycles. researchgate.net The synthesis of these compounds often involves cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. While this compound does not directly participate in this reaction, it can be chemically modified to introduce an azide (B81097) or alkyne functionality, thereby serving as a precursor for the synthesis of triazole-containing molecules.

Furthermore, 1,2,4-triazoles can be synthesized through the cyclization of thiosemicarbazide (B42300) derivatives. nih.govfarmaciajournal.com Ketones can react with thiosemicarbazide to form thiosemicarbazones, which can then be cyclized to form the triazole ring. In this context, this compound could be a starting material for the synthesis of 1,2,4-triazole (B32235) derivatives bearing a 4-methoxyphenyl (B3050149) group. The Michael addition of N-heterocycles like 1,2,4-triazole to chalcones, which can be prepared from ketones such as this compound, is another synthetic route to functionalized triazole compounds. mdpi.com

The following table summarizes the synthesis of a triazole derivative from a chalcone (B49325) related to this compound:

ReactantsCatalystProduct
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 1H-1,2,4-triazole1,3-bis(carboxymethyl)imidazolium chloride1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

This data is from a study on the Michael addition of N-heterocycles to chalcones. mdpi.com

Pyrido[1,2-a]pyrimidin-4-ones are a class of fused heterocyclic compounds that have attracted interest due to their potential biological activities. nih.gov The synthesis of these complex ring systems can be achieved through multi-component reactions or tandem cyclization strategies. nih.gov While direct involvement of this compound in the synthesis of these specific fused systems is not explicitly detailed in the provided context, its role as a versatile ketone suggests its potential as a precursor. For instance, the carbonyl group could be a handle for introducing the necessary functionalities to build the pyrimidine (B1678525) ring onto a pre-existing pyridine scaffold, or vice versa. The synthesis of various fused heterocycles often relies on the strategic use of functionalized building blocks, and this compound represents a readily available starting material for such endeavors.

Role in the Preparation of Specific Alkene Geometries and Derivatives

The carbonyl group of this compound can be converted into a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives. The Wittig reaction and its modifications are powerful tools for this transformation, where the ketone reacts with a phosphorus ylide to form an alkene. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, enabling the preparation of specific alkene geometries (E or Z isomers).

Furthermore, the reduction of the carbonyl group to a hydroxyl group, followed by dehydration, is another route to alkenes. The resulting alcohol, (1S)-1-(4-methoxyphenyl)pentan-1-ol, can be subjected to elimination reactions to yield the corresponding alkene. nih.gov The regioselectivity of the dehydration can be influenced by the reaction conditions, potentially leading to a mixture of alkene isomers. The ability to generate specific alkene geometries is crucial in many areas of organic synthesis, including the preparation of biologically active molecules and advanced materials.

Building Block for Polyketide and Chalcone Analogs

The structural features of this compound make it an ideal candidate for the synthesis of polyketide and chalcone analogs, two classes of compounds with significant biological and medicinal properties.

Polyketide Analogs:

Polyketides are a large and diverse class of natural products characterized by a repeating chain of keto and hydroxyl groups. While direct enzymatic synthesis using engineered polyketide synthases (PKS) is a common biological route, chemical synthesis offers a powerful alternative for creating non-natural analogs. The pentanoyl chain of this compound can be envisioned as a starting unit that mimics a portion of a polyketide backbone. Iterative chemical strategies, such as those involving asymmetric alkylation or aldol (B89426) reactions, could potentially be employed to extend this chain, building up a polyketide-like structure. The methoxyphenyl group, in this context, serves as a stable aromatic terminus.

Chalcone Analogs:

Chalcones are open-chain flavonoids that serve as precursors for a wide array of other flavonoids and are known for their broad spectrum of biological activities. chemrevlett.comnih.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between an aromatic ketone and an aromatic aldehyde in the presence of an acid or base catalyst. chemrevlett.comnih.govresearchgate.net

This compound can readily participate as the ketone component in this reaction. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity and properties of the resulting chalcone. By reacting with various substituted benzaldehydes, a diverse library of chalcone analogs can be synthesized. For instance, the condensation of a similar ketone, 4-methoxyacetophenone, with para-methoxybenzaldehyde demonstrates the feasibility of this transformation. wpmucdn.com

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

Ketone ReactantAldehyde ReactantProduct (Chalcone Analog)
This compoundBenzaldehyde (B42025)(E)-1-(4-methoxyphenyl)-3-phenylhept-2-en-1-one
This compound4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)hept-2-en-1-one
This compound4-Nitrobenzaldehyde(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)hept-2-en-1-one

Integration into Advanced Total Synthesis Strategies

Beyond its use in creating specific compound classes like chalcones, the aryl ketone motif of this compound allows its integration into more complex and advanced synthetic strategies, including the modification of natural products and the construction of specific diketone frameworks.

Recent advances in synthetic methodology have focused on the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals, to rapidly generate derivatives with potentially improved biological activities. One such strategy involves the cleavage of a carbon-carbon bond in an unstrained aryl ketone, a process known as deacylative functionalization. researchgate.netnih.gov

In this context, the aryl ketone group of a molecule like this compound can act as a removable directing group. For example, palladium-catalyzed methods have been developed that enable the construction of new rings on the aryl moiety of a ketone via C-C bond cleavage. researchgate.net This allows for the modification of the core skeleton of a molecule. While specific examples utilizing this compound are not prevalent, the principles of these reactions are applicable. The ketone could be incorporated into a larger molecule, and subsequent deacylative coupling or cyclization could be used to introduce new structural complexity. This approach is particularly valuable for creating diverse molecular libraries from a common advanced intermediate. researchgate.net

Diketones, particularly 1,3-, 1,4-, and 1,5-dicarbonyl compounds, are fundamental building blocks for the synthesis of a wide range of heterocyclic and carbocyclic systems. This compound serves as an excellent precursor for various diketone structures.

1,3-Diketones: These can be synthesized from aryl ketones through several methods, most classically via the Claisen condensation. beilstein-journals.orgnih.gov This involves the acylation of the ketone's α-position. For example, treating this compound with a suitable acylating agent, such as an acid chloride or ester, under basic conditions would yield a 1,3-diketone. Modern methods using different catalysts or activating agents, such as MgBr₂·OEt₂, have expanded the scope and efficiency of this transformation. organic-chemistry.orgresearchgate.net

1,4-Diketones: The synthesis of 1,4-diketones from aryl ketones is often achieved through methods like the Stetter reaction, which involves the conjugate addition of an aldehyde (after umpolung) to an α,β-unsaturated ketone. acs.orgnih.gov Alternatively, other strategies include the coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds or the palladium-catalyzed coupling of cyclopropanols with acyl chlorides. organic-chemistry.org Starting from this compound, one could first create an α,β-unsaturated derivative and then use it as a Michael acceptor, or employ a multi-component reaction strategy to build the 1,4-diketone framework. rsc.org

1,5-Diketones: A straightforward and efficient one-pot method for synthesizing 1,5-diketones involves a Claisen-Schmidt condensation followed by a Michael addition reaction. nih.govacs.org In this approach, an aryl ketone like this compound is first reacted with an aldehyde (often an aromatic aldehyde) to form a chalcone intermediate (an α,β-unsaturated ketone). This intermediate then undergoes a Michael addition with a second equivalent of the ketone to furnish the 1,5-diketone. This method is highly effective and can be performed under transition-metal-free conditions. nih.gov These 1,5-diketones are key precursors for synthesizing important heterocycles like pyridines. nih.govrsc.org

Table 2: Synthesis of Diketone Motifs from Aryl Ketone Precursors

Diketone TypeGeneral MethodReactants Involving Aryl KetoneResulting Motif
1,3-Diketone Claisen CondensationThis compound + Acyl Chloride/Ester2-Acyl-1-(4-methoxyphenyl)pentan-1-one
1,4-Diketone Stetter ReactionAryl Aldehyde + 1-(4-methoxyphenyl)hex-2-en-1-one (from precursor)1,4-Diketone structure
1,5-Diketone Claisen-Schmidt/Michael AdditionThis compound + Aldehyde3-Substituted-1,5-bis(4-methoxyphenyl)heptane-1,5-dione

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(4-Methoxyphenyl)pentan-1-one, and how do their yields and conditions compare?

  • Methodological Answer : Two primary routes are widely used:

  • Friedel-Crafts Acylation : Reacting 4-methoxyphenyl substrates (e.g., anisole) with pentanoyl chloride in the presence of Lewis acids like AlCl₃. This method typically achieves ~60–70% yield but requires strict anhydrous conditions to minimize side reactions like polyacylation .
  • Grignard Reaction : Using 4-methoxybenzaldehyde with a pentyl Grignard reagent (e.g., pentylmagnesium bromide) followed by oxidation of the intermediate alcohol to the ketone. This route offers better regioselectivity but lower yields (~50–55%) due to over-oxidation risks .
  • Optimization Tip : Monitor reaction progress via TLC or GC-MS to identify optimal quenching times and reduce byproduct formation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR should show a singlet at ~3.8 ppm for the methoxy group and a downfield carbonyl proton (~2.4–2.6 ppm). ¹³C NMR confirms the ketone (δ ~208 ppm) and methoxy (δ ~55 ppm) groups .
  • IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ and aryl-OCH₃ absorption near 1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the theoretical mass (C₁₂H₁₆O₂: 192.1150 Da). Fragmentation patterns (e.g., loss of the methoxyphenyl group) further validate the structure .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer :

  • Recrystallization : Use a hexane/ethyl acetate mixture (3:1) to isolate high-purity crystals. This minimizes residual AlCl₃ from Friedel-Crafts reactions .
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate unreacted starting materials or oxidized byproducts .
  • Safety Note : Use gloveboxes or fume hoods during purification to avoid exposure to volatile reagents .

Advanced Research Questions

Q. What reaction mechanisms explain the ketone group’s stability or reactivity under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The ketone is generally stable to mild oxidants (e.g., H₂O₂), but strong oxidants like KMnO₄ may cleave the aryl ring. Computational studies (DFT) can model electron density shifts in the carbonyl group to predict reactivity .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, but LiAlH₄ may over-reduce the methoxy group. Monitor with in-situ IR to track carbonyl disappearance (~1720 → 3400 cm⁻¹ for -OH) .

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve ambiguities in structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the methoxyphenyl and pentanone moieties. Compare with Cambridge Structural Database entries for validation .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) to explain packing patterns and stability. Software like CrystalExplorer® visualizes these interactions .

Q. How should researchers address contradictions in spectroscopic data across different synthetic batches?

  • Methodological Answer :

  • Case Study : If ¹H NMR shows unexpected splitting in the methoxy signal, consider residual solvents (e.g., DMF) or rotamers. Variable-temperature NMR can distinguish dynamic effects from impurities .
  • Cross-Validation : Combine GC-MS (to detect low-molecular-weight impurities) and elemental analysis (to verify C/H/O ratios). Discrepancies >0.3% suggest synthetic or purification issues .

Q. What are the degradation pathways of this compound under acidic or photolytic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : The methoxy group may demethylate to form 1-(4-hydroxyphenyl)pentan-1-one. Monitor via HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Photodegradation : UV exposure (λ = 300–400 nm) can cleave the C=O bond, producing 4-methoxybenzoic acid and pentane fragments. Use LC-QTOF-MS to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.